N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclopentane ring
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5/c1-17(2,3)23-21-16(20-22-23)11-19-15-6-4-5-14(15)12-7-9-13(18)10-8-12/h7-10,14-15,19H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVVJJYTDCBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNC2CCCC2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved by reacting nitriles with sodium azide in the presence of a catalyst such as zinc(II) chloride . The resulting tetrazole is then coupled with a chlorophenyl derivative through a series of substitution reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential use in developing pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound could be used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and chlorophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
- N-(triphenylmethyl)-5-(4’-bromomethylbiphenyl-2-yl)tetrazole
Uniqueness
N-[(2-tert-butyltetrazol-5-yl)methyl]-2-(4-chlorophenyl)cyclopentan-1-amine is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a cyclopentane ring. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
